molecular formula C5H6O4 B106259 5-Oxotetrahydrofuran-3-carboxylic acid CAS No. 498-89-5

5-Oxotetrahydrofuran-3-carboxylic acid

Cat. No. B106259
CAS RN: 498-89-5
M. Wt: 130.1 g/mol
InChI Key: ONSWFYLALGXCIQ-UHFFFAOYSA-N
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Patent
US08846746B2

Procedure details

To a solution of sodium 5-oxo-2,5-dihydrofuran-3-carboxylate (150 mg) in water (3 ml) was added 10 wt % palladium on carbon (30 mg), and the mixture was stirred for 18 hours at room temperature under one atm. of hydrogen. Under nitrogen atmosphere, an appropriate amount of amberlite IR-120 was added to the reaction solution, the mixture was stirred at room temperature for 10 minutes, and then filtered through Celite. The filtrate was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, the mixture was dried over sodium sulfate, and then again concentrated under reduced pressure to give the titled compound (83 mg).
Name
sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[O:6][CH2:5][C:4]([C:7]([O-:9])=[O:8])=[CH:3]1.[Na+].[H][H]>O.[Pd]>[O:1]=[C:2]1[O:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1 |f:0.1|

Inputs

Step One
Name
sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
Quantity
150 mg
Type
reactant
Smiles
O=C1C=C(CO1)C(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under nitrogen atmosphere, an appropriate amount of amberlite IR-120 was added to the reaction solution
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the resulting residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1CC(CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.